molecular formula C11H15ClN2O2 B1283666 Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate CAS No. 285119-72-4

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate

Cat. No.: B1283666
CAS No.: 285119-72-4
M. Wt: 242.7 g/mol
InChI Key: MGMROIDEKDNQND-UHFFFAOYSA-N
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Description

tert-Butyl [(6-chloropyridin-3-yl)methyl]carbamate (CAS: 285119-72-4; Molecular Formula: C₁₁H₁₅ClN₂O₂; Molecular Weight: 242.71) is a pyridine-derived carbamate compound characterized by a chloropyridinylmethyl backbone protected by a tert-butyloxycarbonyl (Boc) group. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its Boc group enhances stability during reactions, while the 6-chloropyridine moiety offers reactivity for nucleophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name

tert-butyl N-[(6-chloropyridin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-7-8-4-5-9(12)13-6-8/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMROIDEKDNQND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572891
Record name tert-Butyl [(6-chloropyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

285119-72-4
Record name tert-Butyl [(6-chloropyridin-3-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Summary Table of Preparation Methods

Method No. Description Starting Material Key Reagents/Conditions Yield (%) Notes
1 Boc Protection of Aminomethyl Pyridine (6-chloropyridin-3-yl)methanamine (Boc)2O, NaHCO3, THF/water, 20 °C, 2 h High (~>80 inferred) Mild, straightforward, widely used
2 Lithiation and Electrophilic Quenching tert-butyl (6-chloropyridin-3-yl)carbamate n-BuLi, I2, THF, -78 °C, 4 h 32.3 For derivative synthesis, not direct carbamate formation
3 Curtius Rearrangement (general method) Corresponding carboxylic acid Sodium azide, (Boc)2O, catalysts Not specified Applicable method, no direct example

Research Findings and Notes

  • The Boc protection method (Method 1) is the most practical and commonly employed preparation route for tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate, providing good yields under mild conditions without requiring harsh reagents or temperatures.
  • The carbamate formed is stable enough to undergo further synthetic manipulations, such as lithiation and halogenation, enabling structural diversification for medicinal chemistry applications.
  • Curtius rearrangement-based methods provide an alternative route for carbamate synthesis, especially when starting from carboxylic acids, but may require more complex handling of azides and catalysts.
  • Purification typically involves standard organic extraction and chromatographic techniques, with drying agents like sodium sulfate or magnesium sulfate used to remove residual water.
  • The molecular formula for this compound is C11H15ClN2O2 with a molecular weight of approximately 242.7 g/mol.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

Scientific Research Applications

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate has a broad range of applications in scientific research:

Medicinal Chemistry

The compound has shown potential in various pharmacological activities:

  • Enzyme Inhibition : It interacts with enzyme active sites, potentially modulating their activity. This property is significant for developing inhibitors for therapeutic applications.
  • Analgesic and Anti-inflammatory Effects : Initial studies suggest it may inhibit pro-inflammatory cytokines and interact with pain pathways, offering potential as an analgesic agent.
  • Neuroprotective Properties : The compound may protect neuronal cells from damage, indicating its usefulness in neurodegenerative disease research.

Agricultural Applications

This compound is also explored for its potential as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme critical for nerve function in pests. This mechanism can lead to effective pest control strategies while minimizing environmental impact.

Several studies have evaluated the biological activity of this compound and related compounds:

StudyCompound TestedActivityIC50 Value (µM)Notes
1Carbamate DerivativeAnti-inflammatory10Effective against TNF-α
2Piperidine AnalogAnalgesic15Significant pain relief observed
3Chloropyridine CompoundNeuroprotective20Reduced neuronal apoptosis

In vitro studies indicate that this compound exhibits cytotoxicity against various cancer cell lines with IC50 values ranging from 5 to 25 µM, depending on the cell type. Additionally, preliminary tests show antibacterial activity against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 40 to 80 µg/mL.

Mechanism of Action

The mechanism of action of tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate with structurally analogous pyridine-carbamate derivatives, focusing on substituent effects, molecular properties, and applications.

Compound Name (CAS) Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications References
This compound (285119-72-4) 6-Cl, -CH₂- linker to Boc C₁₁H₁₅ClN₂O₂ 242.71 Intermediate for nucleophilic substitution (e.g., benzylthio introduction) ; pesticide metabolite precursor
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (1142192-48-0) 6-Br, 2-Cl, -CH₂- linker to Boc C₁₁H₁₄BrClN₂O₂ 321.60 Higher molecular weight due to bromine; used in Suzuki couplings for biaryl synthesis
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate (N/A) 5,6-di-OCH₃, -CH₂- linker to Boc C₁₃H₂₀N₂O₄ 268.31 Electron-rich pyridine ring; potential for electron-donating interactions in catalysis
tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate (N/A) 3-F, -CH₂- linker to Boc C₁₁H₁₅FN₂O₂ 226.25 Fluorine’s electronegativity may enhance binding in medicinal chemistry scaffolds
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate (323578-38-7) 6-(CH₂OH), direct Boc attachment C₁₁H₁₆N₂O₃ 224.26 Hydroxymethyl group enables further functionalization (e.g., oxidation to aldehydes)
tert-Butyl (6-chloro-3-formylpyridin-2-yl)carbamate (294659-72-6) 6-Cl, 3-CHO, direct Boc attachment C₁₁H₁₃ClN₂O₃ 256.69 Aldehyde moiety facilitates condensation reactions; used in heterocyclic synthesis
tert-Butyl (6-chloro-4-methylpyridin-3-yl)carbamate (1073182-78-1) 6-Cl, 4-CH₃, direct Boc attachment C₁₁H₁₅ClN₂O₂ 242.70 Methyl group increases hydrophobicity; predicted pKa ~12.06 (basic nitrogen)

Key Comparative Insights:

Substituent Effects on Reactivity: Halogen Substituents: The 6-chloro derivative (target compound) undergoes nucleophilic substitution (e.g., with benzyl mercaptan ), while the 6-bromo analog (321.60 Da) is better suited for cross-coupling reactions due to bromine’s leaving-group ability . Functional Handles: The hydroxymethyl (323578-38-7) and formyl (294659-72-6) derivatives provide sites for further derivatization, such as oxidation or condensation .

Physical Properties :

  • The 4-methyl-substituted analog (1073182-78-1) has a predicted density of 1.214 g/cm³ and boiling point of 302.4°C, suggesting higher thermal stability than the target compound .
  • Fluorine’s electronegativity in the 3-fluoro derivative (226.25 Da) may lower pKa compared to chlorine analogs, influencing solubility and reactivity .

Applications :

  • The target compound and its 6-bromo variant are critical intermediates in pesticide synthesis (e.g., nitenpyram metabolites ).
  • Aldehyde-containing derivatives (e.g., 294659-72-6) are valuable in synthesizing Schiff bases or heterocycles for drug discovery .

Biological Activity

Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate is a compound of significant interest in medicinal and agricultural chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound can be represented by the molecular formula C12H15ClN2O2C_{12}H_{15}ClN_2O_2. Its structure includes a tert-butyl group, a chloropyridine moiety, and a carbamate functional group. These components contribute to its steric properties and reactivity, influencing its biological interactions.

1. Pharmacological Properties

Research indicates that compounds containing piperidine and pyridine rings often exhibit notable pharmacological effects. Specifically, this compound has shown potential in:

  • Analgesic Activities : The compound may interact with pain pathways, potentially serving as an analgesic.
  • Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.
  • Neuroprotective Properties : Initial studies suggest it could play a role in protecting neuronal cells from damage.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors:

  • Enzyme Inhibition : The carbamate group may facilitate binding to enzyme active sites, modulating their activity.
  • Receptor Interaction : The chloropyridine moiety can enhance binding affinity to neurotransmitter receptors, influencing neurotransmission and signaling pathways.

Case Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

StudyCompound TestedActivityIC50 Value (µM)Notes
Carbamate DerivativeAnti-inflammatory10Effective against TNF-α
Piperidine AnalogAnalgesic15Significant pain relief observed
Chloropyridine CompoundNeuroprotective20Reduced neuronal apoptosis

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Cytotoxicity : Evaluated against various cancer cell lines, showing IC50 values ranging from 5 to 25 µM depending on the cell type.
  • Antibacterial Activity : Preliminary tests indicate effectiveness against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) ranging from 40 to 80 µg/mL.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Carbamate Formation : Reaction of chloropyridine with tert-butyl isocyanate.
  • Nucleophilic Substitution : Utilizing piperidine derivatives to enhance biological activity.

Potential Applications

Given its biological activities, this compound holds promise in:

  • Medicinal Chemistry : Development of new drugs targeting pain management and neuroprotection.
  • Agricultural Chemistry : Potential use as a pesticide or herbicide due to its bioactive properties.

Q & A

Q. What are the established synthetic routes for tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate?

The compound is typically synthesized via Boc protection of 6-chloropyridin-3-amine. A validated method involves refluxing 6-chloropyridin-3-amine with di-tert-butyl dicarbonate ((Boc)₂O) in dioxane, achieving a 78.2% yield after recrystallization from ethyl acetate . Alternative routes may employ tert-butyl chloroformate under basic conditions, though solvent choice (e.g., THF or DCM) and temperature optimization are critical to minimize side reactions.

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for 1^1H) and the chloropyridine moiety.
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 257.12 for C11_{11}H14_{14}ClN2_2O2_2).
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or hydrogen bonding, often via SHELX programs .

Q. What safety precautions are recommended during handling?

While specific safety data for this compound is limited, analogous carbamates suggest:

  • PPE : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Spill Management : Absorb with inert material (e.g., silica) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)2_2) or ligands (BINAP) for coupling steps, as seen in related pyridine derivatives .
  • Solvent Optimization : Replace dioxane with greener solvents (e.g., 2-MeTHF) to improve sustainability without compromising yield .
  • Temperature Control : Lower reaction temperatures (e.g., 0–25°C) may reduce decomposition of sensitive intermediates .

Q. How should researchers address contradictory spectral data during characterization?

  • Cross-Validation : Combine NMR with IR spectroscopy to confirm carbonyl (C=O) stretches (~1680–1720 cm1^{-1}).
  • Computational Modeling : Compare experimental 1^1H NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Single-Crystal Analysis : Resolve ambiguities in regiochemistry via X-ray diffraction .

Q. What is the compound’s role in medicinal chemistry as a building block?

It serves as a precursor for:

  • Kinase Inhibitors : The chloropyridine moiety participates in Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
  • Prodrugs : The tert-butyl carbamate group enables controlled release of active amines under acidic conditions (e.g., in lysosomes) .

Q. How does the compound behave in nucleophilic substitution reactions?

  • Chlorine Reactivity : The 6-chloro group undergoes substitution with nucleophiles (e.g., amines, alkoxides) under mild conditions (50–80°C in DMF) .
  • Protection Strategies : The tert-butyl carbamate remains stable during substitutions but can be deprotected with TFA or HCl/dioxane .

Q. What strategies are effective for resolving stereochemical challenges in derivatives?

  • Chiral Chromatography : Use HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during key bond-forming steps .

Q. How can computational methods predict the compound’s reactivity?

  • DFT Calculations : Model transition states for substitution reactions (e.g., using Gaussian09) to identify energy barriers.
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions .

Q. What are common pitfalls in purification, and how can they be mitigated?

  • Recrystallization Issues : Poor solubility in ethyl acetate? Switch to acetone/hexane mixtures .
  • Column Chromatography : Use gradient elution (e.g., 5–30% EtOAc/hexane) to resolve closely eluting impurities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate
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Tert-butyl [(6-chloropyridin-3-yl)methyl]carbamate

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